molecular formula C13H22O2 B14550845 Tridec-10-en-12-yne-1,9-diol CAS No. 61671-16-7

Tridec-10-en-12-yne-1,9-diol

Cat. No.: B14550845
CAS No.: 61671-16-7
M. Wt: 210.31 g/mol
InChI Key: DGFSHERBQHVMAS-UHFFFAOYSA-N
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Description

Tridec-10-en-12-yne-1,9-diol is a linear aliphatic compound characterized by a 13-carbon chain with a terminal double bond (C10–C11), a triple bond (C12–C13), and hydroxyl groups at positions 1 and 7. Such compounds often exhibit unique reactivity due to their conjugated ene-yne systems and bifunctional hydroxyl groups, making them valuable in organic synthesis and bioactive molecule development .

Properties

CAS No.

61671-16-7

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

tridec-10-en-12-yne-1,9-diol

InChI

InChI=1S/C13H22O2/c1-2-3-10-13(15)11-8-6-4-5-7-9-12-14/h1,3,10,13-15H,4-9,11-12H2

InChI Key

DGFSHERBQHVMAS-UHFFFAOYSA-N

Canonical SMILES

C#CC=CC(CCCCCCCCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tridec-10-en-12-yne-1,9-diol can be synthesized through several methods. One common approach is the dihydroxylation of alkenes, which involves the addition of hydroxyl groups to the carbon-carbon double bond. This can be achieved using reagents such as osmium tetroxide or potassium permanganate . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale dihydroxylation processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The choice of reagents and conditions depends on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

Tridec-10-en-12-yne-1,9-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Tridec-10-en-12-yne-1,9-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.

    Industry: This compound is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of tridec-10-en-12-yne-1,9-diol involves its interaction with molecular targets through its hydroxyl groups and unsaturated bonds. These interactions can lead to various chemical transformations, such as oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in a wide range of chemical pathways, making it a versatile reagent in both research and industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nonane-1,9-diol

Structure : A 9-carbon diol lacking unsaturation.
Applications :

  • Cosmetics : Acts as a humectant and stabilizer in skincare formulations due to its hygroscopic nature .
  • Lubricants : Enhances machinery efficiency by reducing friction, with a projected market CAGR of 3.5% through 2031 .
    Key Differences :
  • Tridec-10-en-12-yne-1,9-diol’s ene-yne system may confer higher reactivity, whereas Nonane-1,9-diol’s saturated chain ensures stability in industrial applications.

10-Methoxyheptadec-1-en-4,6-diyne-3,9-diol (Panaquinquecol 1)

Structure : A 17-carbon chain with a terminal double bond, two conjugated diynes (C4–C6), and hydroxyl groups at C3 and C8.
Bioactivity :

  • Exhibits potent cytotoxicity against leukemia cells (L-1210) at 0.5 µg/mL, outperforming natural acetylenes by ~10-fold .
    Key Differences :
  • This compound’s shorter chain and single triple bond may reduce bioactivity compared to Panaquinquecol 1’s extended diyne system.

10-Chloroheptadec-1-en-4,6-diyne-3,9-diol

Structure : Similar to Panaquinquecol 1 but with a chlorine substituent at C10.
Properties :

  • Key Differences:
  • Chlorination introduces environmental and safety concerns absent in this compound, which lacks halogen substituents.

5-(2-Hydroxyethyl)nonane-1,9-diol

Structure : A branched 11-carbon diol with a hydroxyl-ethyl group at C3.
Applications :

  • Branched diols like this are used in polymer synthesis to modify crystallinity and flexibility .
    Key Differences :
  • This compound’s linear structure and unsaturation may favor conjugation-dependent applications (e.g., UV absorption) over bulk material uses.

Comparative Data Table

Compound Molecular Formula Key Features Applications/Bioactivity Reference
This compound C₁₃H₂₂O₂ 13C, ene-yne, terminal diol Hypothesized: Bioactive synthesis N/A
Nonane-1,9-diol C₉H₂₀O₂ Saturated, linear Cosmetics, lubricants
Panaquinquecol 1 C₁₇H₂₄O₃ 17C, ene-diyne, methoxy Antileukemic (IC₅₀: 0.5 µg/mL)
10-Chloroheptadec-...diol C₁₇H₂₃ClO₂ Chlorinated ene-diyne Synthetic intermediate
5-(2-Hydroxyethyl)nonane-... C₁₁H₂₄O₃ Branched, hydroxyl-ethyl Polymer modification

Research Findings and Implications

  • Industrial Use: Nonane-1,9-diol’s market growth underscores the demand for diols in sustainable chemistry, suggesting this compound could fill niche roles in high-performance lubricants or specialty surfactants .
  • Synthetic Flexibility : Chlorinated and branched analogs demonstrate how substituents modulate reactivity, guiding derivatization strategies for this compound .

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